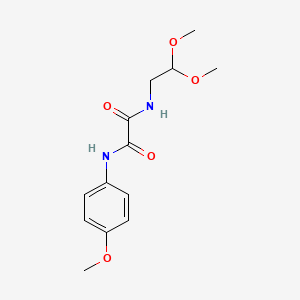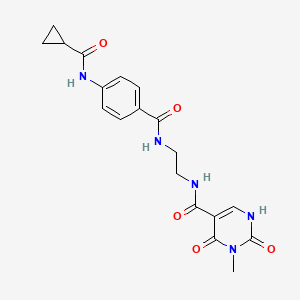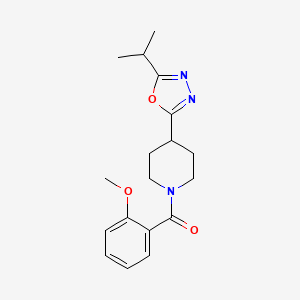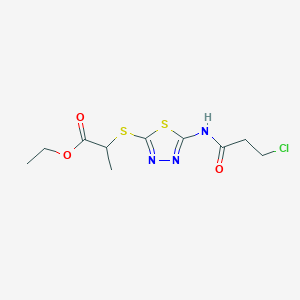
N-(2,2-dimethoxyethyl)-N'-(4-methoxyphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2,2-dimethoxyethyl)-N'-(4-methoxyphenyl)oxamide is not directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone, indicating that substituted benzamides can be synthesized from related non-steroidal anti-inflammatory drugs . Additionally, the synthesis of N,N'-Dimethoxy-N,N'-dimethylethanediamide from alkyl, aryl, and benzyl Grignard reagents suggests that a similar approach could potentially be applied to synthesize the target compound . Moreover, the synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-Di(2-pyridyl) dithiocarbonate provides a method that could be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using various techniques. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and DFT calculations . These methods could be employed to determine the molecular structure of this compound, providing insights into its crystalline form, lattice constants, and molecular geometry.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied to some extent. The Weinreb amides, which are structurally related to the target compound, are known to react with organometallics to produce ketones . This suggests that this compound may also participate in similar reactions, potentially serving as an acylating agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for inferring those of this compound. For instance, the solubility, tensile strength, and thermal stability of polyamides derived from a diamine containing dimethyl-biphenylene units were reported . These properties are relevant for understanding the behavior of the target compound under various conditions. Additionally, the antioxidant properties of a related benzamide were determined using the DPPH free radical scavenging test , which could be indicative of potential antioxidant activity for this compound.
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Mechanisms
The study by Piccoli et al. (2012) highlights the significance of orexin receptors in compulsive food consumption and binge eating. While the specific compound N-(2,2-dimethoxyethyl)-N'-(4-methoxyphenyl)oxamide isn't directly mentioned, the research on orexin receptor antagonists offers insights into the potential applications of similar compounds in treating eating disorders with a compulsive component, suggesting a broader context for the exploration of related oxamide derivatives (Piccoli et al., 2012).
Electrochromic and Electrofluorescent Applications
Sun et al. (2016) describe the development of electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing the material's excellent solubility, thermal stability, and reversible electrochromic characteristics. These findings underscore the potential of incorporating this compound into polyamide structures to enhance their electrochromic and electrofluorescent properties for applications in smart windows, displays, and sensors (Sun et al., 2016).
Anticancer and Anti-inflammatory Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with significant anti-inflammatory and analgesic activities, highlighting the versatility of oxamide derivatives in pharmaceutical applications. The research suggests that compounds related to this compound could be explored further for their potential as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
High-Performance Electrochromic Material
Li et al. (2021) developed an electrochromic polyamide derived from N,N′-bis(4-(dimethylamino)phenyl)-N,N′-di(4-aminophenyl)-4,4′-biphenyldiamine, indicating the potential of this compound in the creation of novel electrochromic devices with high contrast and rapid switching capabilities. This application is particularly relevant for the development of smart windows and energy-efficient displays (Li et al., 2021).
Propiedades
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-18-10-6-4-9(5-7-10)15-13(17)12(16)14-8-11(19-2)20-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZFDCRSOBVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)

![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)


![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)



![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)